

# Molecular formula and CAS number for RTI-113 hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RTI-113

Cat. No.: B1149545

[Get Quote](#)

## An In-depth Technical Guide to RTI-113 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**RTI-113**, also known by its full chemical name (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester hydrochloride, is a synthetic tropane derivative and a potent and selective dopamine reuptake inhibitor (DRI).<sup>[1][2]</sup> It is structurally related to cocaine and has been extensively studied as a potential pharmacotherapy for cocaine addiction.<sup>[3]</sup> This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **RTI-113** hydrochloride, including its chemical data, binding affinities, and detailed experimental protocols from key preclinical studies.

## Chemical and Molecular Data

**RTI-113** hydrochloride is a white to off-white solid. Its fundamental chemical and molecular properties are summarized in the table below.

| Property          | Value                                                                                                  |
|-------------------|--------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>21</sub> H <sub>22</sub> ClNO <sub>2</sub> ·HCl                                                 |
| Molecular Weight  | 392.32 g/mol                                                                                           |
| CAS Number        | 141807-57-0                                                                                            |
| IUPAC Name        | Phenyl (1S,2S,3S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride |

## Pharmacological Profile: Binding Affinity and Selectivity

**RTI-113**'s primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. [4] Its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. The following table summarizes the *in vitro* binding affinities of **RTI-113** for these transporters.

| Transporter          | IC <sub>50</sub> (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
|----------------------|-----------------------|------------------------------|-----------------------------|
| Dopamine (DAT)       | 3.0                   | 76.3                         | 10.3                        |
| Norepinephrine (NET) | 31                    |                              |                             |
| Serotonin (SERT)     | 229                   |                              |                             |

Data from Kuhar et al., 1999, as cited in [5]

## Experimental Protocols Primate Self-Administration Studies

Objective: To characterize the reinforcing effects of **RTI-113** and its potential to modify cocaine self-administration.

## Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for Primate Self-Administration Studies.

Methodology:

- Subjects: Adult rhesus monkeys were used in these studies.[5][6]
- Apparatus: Monkeys were housed in individual chambers equipped with two response levers and a stimulus light. An indwelling intravenous catheter was surgically implanted for drug administration.
- Training: Monkeys were trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.01 mg/kg/infusion) under a second-order schedule of reinforcement [FR2(VR16:S)]. [5][6] Responding was also maintained by food pellets under a similar schedule to assess behavioral selectivity.[5][6]
- Substitution Procedure: Once stable responding for cocaine was established, various doses of **RTI-113** (e.g., 0.01-0.056 mg/kg/hr) were substituted for cocaine to determine if **RTI-113** would maintain self-administration.[5]
- Pretreatment Procedure: In separate experiments, monkeys were pretreated with different doses of **RTI-113** (e.g., 0.10-0.30 mg/kg) before sessions where they could self-administer cocaine.[7] This was to assess **RTI-113**'s ability to reduce cocaine intake.
- Data Analysis: The primary dependent variables were the rate of responding and the number of infusions self-administered. Dose-effect curves were generated to compare the potency and efficacy of **RTI-113** with cocaine.

## Drug Discrimination Studies in Squirrel Monkeys

Objective: To determine if the subjective effects of **RTI-113** are similar to those of cocaine.

Methodology:

- Subjects: Adult squirrel monkeys were used.
- Apparatus: Standard two-lever operant conditioning chambers.

- Training: Monkeys were trained to discriminate an intramuscular injection of cocaine (e.g., 0.3 mg/kg) from a saline injection.<sup>[8]</sup> Responding on one lever was reinforced with food following a cocaine injection, while responding on the other lever was reinforced after a saline injection.
- Testing: Once the monkeys reliably discriminated between cocaine and saline, they were administered various doses of **RTI-113** before the session to see which lever they would respond on. Full substitution occurs when the monkeys predominantly respond on the cocaine-appropriate lever.
- Time Course: To determine the duration of action, tests were conducted at various time points after **RTI-113** administration.<sup>[8]</sup>

#### Results Summary:

- **RTI-113** fully substituted for cocaine in drug discrimination studies, indicating that it has similar subjective effects.<sup>[8][9]</sup>
- The discriminative stimulus effects of **RTI-113** were found to be approximately five times longer than those of cocaine.<sup>[1][8]</sup>

## Dopamine Reuptake Inhibition Signaling Pathway

**RTI-113** exerts its effects by blocking the dopamine transporter (DAT), a protein located on the presynaptic membrane of dopaminergic neurons. The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting this process, **RTI-113** increases the concentration and duration of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors.



[Click to download full resolution via product page](#)

Mechanism of Dopamine Reuptake Inhibition by **RTI-113**.

## Pharmacokinetic Properties

Detailed pharmacokinetic studies on **RTI-113** hydrochloride in humans are limited. However, preclinical studies in non-human primates indicate that **RTI-113** has a longer duration of action compared to cocaine.<sup>[9]</sup> In drug discrimination studies, the effects of **RTI-113** were observed to be approximately five times longer than those of cocaine.<sup>[1][8]</sup> Further research is needed to fully characterize the pharmacokinetic profile of **RTI-113**, including its half-life, time to maximum concentration, and bioavailability in humans.

# Positron Emission Tomography (PET) Imaging

Objective: To determine the *in vivo* occupancy of the dopamine transporter by **RTI-113**.

Methodology:

- Subjects: Rhesus monkeys.[\[7\]](#)
- Radioligand: A radiolabeled tracer that binds to DAT, such as  $[^{18}\text{F}]\text{FECNT}$ , is administered intravenously.[\[7\]](#)
- Scanning: PET scans are conducted to measure the baseline binding of the radioligand to DAT in the striatum.
- **RTI-113** Administration: **RTI-113** is then administered, and subsequent PET scans are performed to measure the displacement of the radioligand.
- Data Analysis: The difference in radioligand binding before and after **RTI-113** administration is used to calculate the percentage of DAT occupancy.

Results Summary:

- Doses of **RTI-113** that maintained maximum self-administration response rates resulted in 94-99% occupancy of the dopamine transporter.[\[3\]](#)[\[7\]](#)
- Pretreatment doses of **RTI-113** that reduced cocaine self-administration were associated with DAT occupancy levels between 72-84%.[\[7\]](#)

## Conclusion

**RTI-113** hydrochloride is a valuable research tool for investigating the role of the dopamine transporter in the reinforcing effects of psychostimulants. Its high potency and selectivity for DAT, coupled with a longer duration of action than cocaine, have made it a subject of interest in the development of agonist-based therapies for cocaine dependence. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this and related compounds. Further investigation into its clinical pharmacology and safety profile is warranted to determine its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. | BioWorld [bioworld.com]
- 2. RTI-113 | CymitQuimica [cymitquimica.com]
- 3. RTI-113 - Wikipedia [en.wikipedia.org]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the monoamine uptake inhibitors RTI-112 and RTI-113 on cocaine- and food-maintained responding in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and CAS number for RTI-113 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1149545#molecular-formula-and-cas-number-for-rti-113-hydrochloride>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)